Divin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

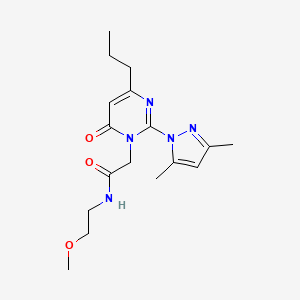

Divin is a potent chelator of iron and an inhibitor of bacterial cell division. It exhibits bacteriostatic effects in both Gram-negative and Gram-positive bacteria by disrupting the assembly of late division proteins, reducing peptidoglycan remodeling at the division site, and blocking the compartmentalization of the cytoplasm .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Divin can be synthesized through a convenient synthetic route that involves the formation of the 2-hydroxynaphthalenyl hydrazide portion, which is essential for its activity. The synthetic process includes the use of various reagents and conditions to achieve the desired chemical structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production. The process may include steps such as crystallization, purification, and quality control to ensure the compound’s purity and efficacy .

Analyse Des Réactions Chimiques

Types of Reactions

Divin undergoes several types of chemical reactions, including:

Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: Involves the gain of electrons, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various solvents like ethanol and methanol. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs .

Applications De Recherche Scientifique

Divin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study chelation and inhibition mechanisms.

Biology: Investigated for its effects on bacterial cell division and potential as an antimicrobial agent.

Medicine: Explored for its therapeutic potential in treating bacterial infections.

Industry: Utilized in the development of new antimicrobial agents and as a research tool in drug discovery.

Mécanisme D'action

Divin exerts its effects by blocking bacterial cell division through the perturbation of protein assembly at the site of cell septation. This mechanism is distinct from other inhibitors of bacterial cell division, making this compound a valuable tool for studying bacterial cytokinesis. The molecular targets include late division proteins and pathways involved in peptidoglycan remodeling .

Comparaison Avec Des Composés Similaires

Divin is unique compared to other similar compounds due to its specific mechanism of action and its potent chelation of iron. Similar compounds include:

Penicillin: Inhibits bacterial cell wall synthesis but through a different mechanism.

Vancomycin: Binds to cell wall precursors, preventing cell wall synthesis.

Ciprofloxacin: Inhibits bacterial DNA gyrase, affecting DNA replication.

This compound’s uniqueness lies in its ability to disrupt the assembly of late division proteins and its potent chelation properties, which are not observed in the other mentioned compounds .

Propriétés

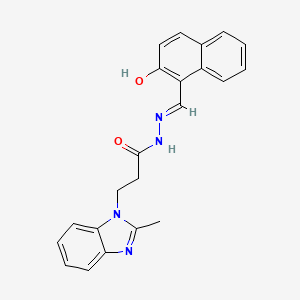

IUPAC Name |

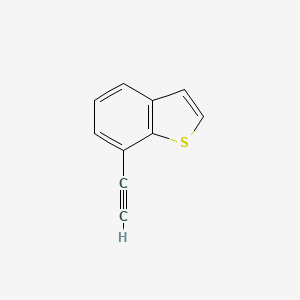

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-15-24-19-8-4-5-9-20(19)26(15)13-12-22(28)25-23-14-18-17-7-3-2-6-16(17)10-11-21(18)27/h2-11,14,27H,12-13H2,1H3,(H,25,28)/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPYTFSYTUAGFR-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2N1CCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Divin's mechanism of action?

A1: this compound inhibits bacterial cell division by disrupting the assembly of essential proteins at the site of cell septation, known as the divisome. [] This interference prevents the proper formation of the division septum, ultimately blocking bacterial replication. []

Q2: How does this compound affect the bacterial cell envelope during division?

A2: Research suggests that this compound affects several morphological stages of the cell envelope during division. [] It reduces peptidoglycan remodeling at the division site, a critical process for cell wall synthesis and separation. [] Additionally, this compound hinders the compartmentalization of the cytoplasmic membrane, further disrupting the division process. []

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of this compound. Further research in primary literature or patents may be necessary to obtain this information.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided abstracts do not offer specific spectroscopic data for this compound. To acquire this information, consulting primary research articles or contacting the researchers directly might be necessary.

Q5: Which part of the this compound molecule is crucial for its activity?

A6: Studies highlight that the 2-hydroxynaphthalenyl hydrazide moiety of the this compound molecule is essential for its inhibitory activity. [] Modifications to this portion can significantly impact its ability to disrupt bacterial cell division. []

Q6: Can modifications to the benzimidazole ring of this compound affect its potency?

A7: Yes, research indicates that alterations and substitutions to the benzimidazole ring of this compound can lead to an increase in its potency against bacteria. [] This suggests the benzimidazole ring plays a role in target binding or influencing the overall pharmacophore of this compound. []

Q7: How does the SAR study of this compound aid in understanding its mechanism of action?

A8: SAR studies allow researchers to pinpoint the essential structural features of this compound responsible for its biological activity. [] By systematically modifying the molecule and observing the effects on potency, researchers can glean insights into its interaction with its yet-to-be-identified target. []

Q8: Has this compound's efficacy been tested in cellular or animal models?

A9: The provided abstracts confirm that this compound effectively inhibits the growth of clinical pathogens in vitro. [] While specific details on animal models are absent, the research highlights this compound's potential as a starting point for developing new therapeutic agents, suggesting further in vivo studies are likely underway or planned. []

Q9: Is this compound toxic to mammalian cells?

A10: this compound exhibits only moderate toxicity to mammalian cells at concentrations effective in inhibiting bacterial growth. [] This finding suggests a potentially favorable therapeutic window for the compound, but further research is necessary to confirm its safety profile. []

Q10: What are the potential future applications of this compound?

A10: this compound holds promise as a valuable tool for:

- Mechanistic Studies: Further exploration of this compound's interaction with bacterial cell division machinery can provide valuable insights into this complex process. []

- Antimicrobial Development: this compound's unique mechanism of action makes it a promising starting point for developing new classes of antibiotics, particularly in the face of rising antibiotic resistance. []

- Photoaffinity Probes: Synthesizing this compound analogs with photoaffinity labels could help identify and characterize its direct molecular target within bacteria. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane](/img/structure/B2698165.png)

![4-bromo-N-{11-thia-13-azatetracyclo[7.5.1.0^{5,15}.0^{10,14}]pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-yl}benzamide](/img/structure/B2698167.png)

![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2698171.png)

![N-methyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2698178.png)

![Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate](/img/structure/B2698180.png)

amino}acetamide](/img/structure/B2698187.png)